Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves multiple steps. One common method includes the reaction of 2-methylquinazolin-4-ol with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinazoline derivatives.
Scientific Research Applications
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by interfering with quorum sensing pathways. This compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-cyanoacetamido benzoate: This compound is used as a precursor in the synthesis of various heterocyclic scaffolds, including triazine, pyridone, and thiazole derivatives.
Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINTWHKIYYTVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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